4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone
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Overview
Description
Preparation Methods
The synthesis of 4-hydroxy-3-methoxybenzaldehyde phenylhydrazone typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone derivative, which is then purified by recrystallization.
Chemical Reactions Analysis
4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenylhydrazone group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-methoxybenzaldehyde phenylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their activity. It may also act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone can be compared with other similar compounds, such as:
- 4-Hydroxy-3-methoxybenzaldehyde semicarbazone
- 4-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone
- 4-Hydroxy-3-methoxybenzaldehyde oxime
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. For example, semicarbazones and thiosemicarbazones are known for their potential as anticancer agents, while oximes are often used in the synthesis of pharmaceuticals .
Properties
CAS No. |
16435-04-4 |
---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methoxy-4-[(Z)-(phenylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C14H14N2O2/c1-18-14-9-11(7-8-13(14)17)10-15-16-12-5-3-2-4-6-12/h2-10,16-17H,1H3/b15-10- |
InChI Key |
BYJHTDOYXMLKFQ-GDNBJRDFSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC2=CC=CC=C2)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC2=CC=CC=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=CC=CC=C2)O |
solubility |
not available |
Origin of Product |
United States |
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